

# Technical Guide: Properties, Synthesis, and Reactivity of Brominated Trifluoromethylated Benzenes

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## Compound of Interest

Compound Name: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Cat. No.: B113781

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Disclaimer: The specific compound requested, **2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene**, could not be located in comprehensive chemical databases. This suggests that it is not a commonly synthesized or commercially available substance. This guide will therefore focus on a closely related and documented isomer, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, to provide relevant and practical information for researchers, scientists, and drug development professionals. The principles of synthesis and reactivity discussed are broadly applicable to this class of compounds.

## Core Identifiers and Physicochemical Properties

The subject of this guide is 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. Its key identifiers and properties are summarized below, providing a foundational dataset for experimental design and characterization.

Identifier	Value
CAS Number	954123-46-7[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Br <sub>2</sub> F <sub>3</sub> [1]
Molecular Weight	317.93 g/mol [1][2]
InChI	InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2[1]
InChIKey	CRKZDDPRUZNPKL-UHFFFAOYSA-N[1]
SMILES	<chem>C1=C(C=C(C(=C1)Br)C(F)(F)F)CBr</chem>
Form	Liquid[1]
Purity (Typical)	≥95%[1]

## Proposed Synthesis Experimental Protocol

While a specific protocol for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is not detailed in the available literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles for halogenation of substituted benzenes. The proposed pathway begins with the commercially available 1-bromo-3-(trifluoromethyl)benzene.

Objective: To synthesize 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

Materials:

- 1-Bromo-3,5-bis(trifluoromethyl)benzene (Starting Material)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Standard laboratory glassware and equipment for reflux, extraction, and purification.

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-(trifluoromethyl)benzene (1 equivalent) in carbon tetrachloride.
- **Initiation:** Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- **Reaction:** Heat the mixture to reflux. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
- **Extraction:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield the desired 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

## Chemical Reactivity and Synthetic Utility

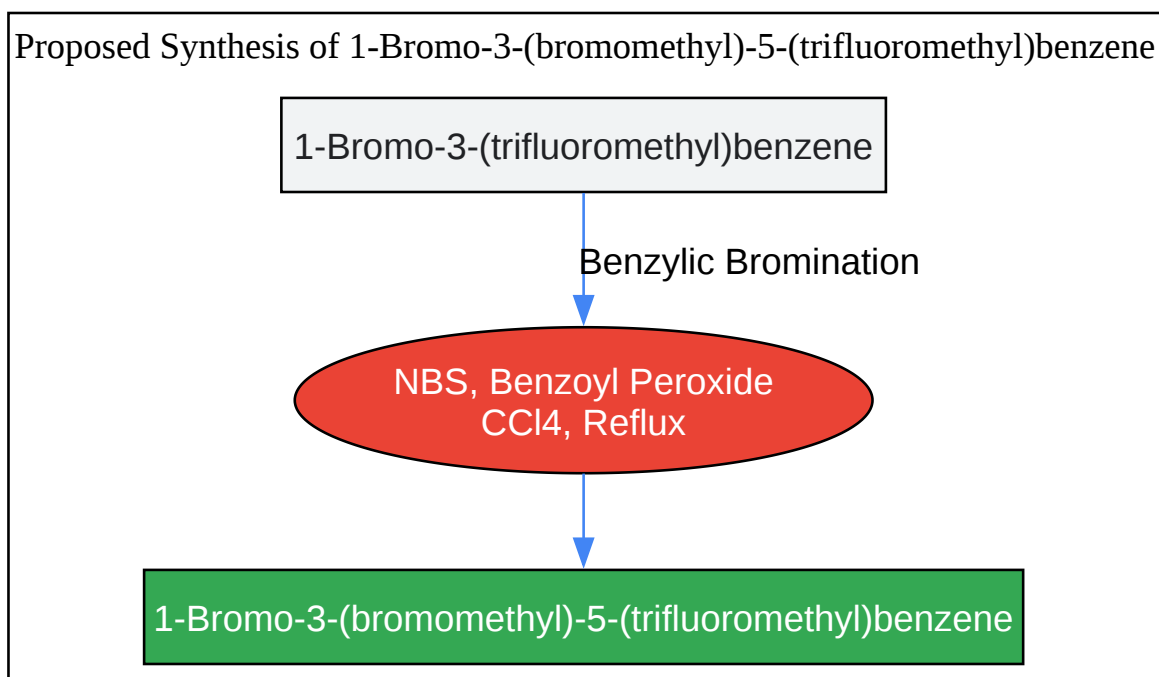
The presence of both a benzylic bromide and an aromatic bromide, influenced by a strong electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile to this molecule.

The bromomethyl group is highly reactive towards nucleophilic substitution, making it a valuable synthon for introducing the 3-bromo-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds. This reactivity is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients.<sup>[3]</sup> The electron-withdrawing nature of the trifluoromethyl group can influence the rate and mechanism of these substitution reactions.

The aromatic bromo group is less reactive towards nucleophilic substitution but can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) catalyzed by transition metals. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

## Mandatory Visualizations

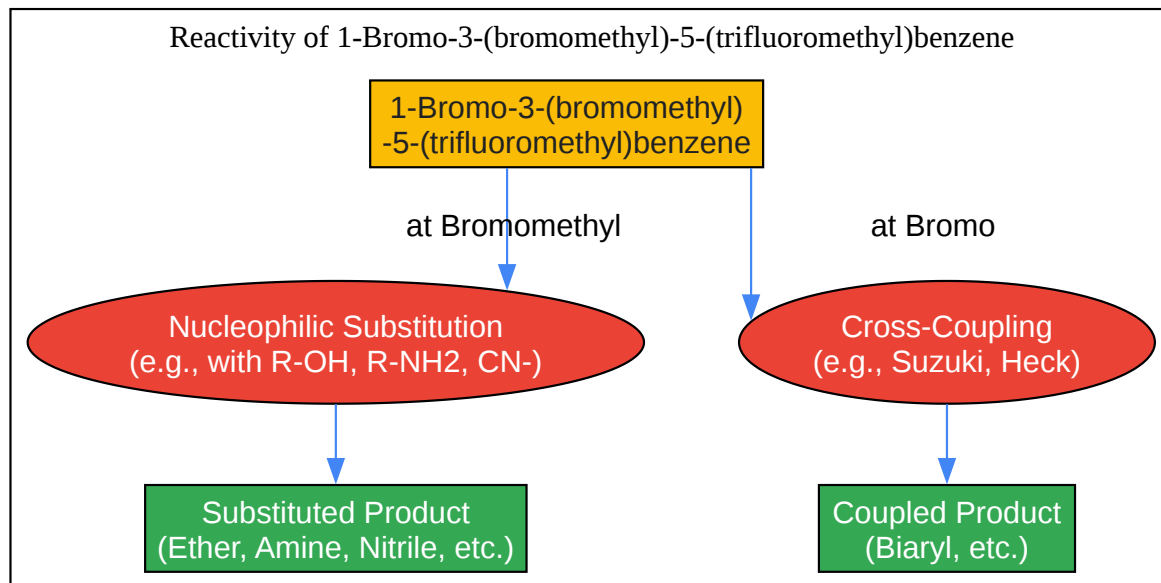
### Proposed Synthetic Pathway



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Caption: Proposed synthesis of the target compound via benzylic bromination.

## General Reactivity Workflow



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Caption: Key reaction pathways for the title compound.

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## References

- 1. 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene [cymitquimica.com]
- 2. 954123-46-7|1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. nbino.com [nbino.com]
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